molecular formula C12H15Cl2FN2O B2568585 2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1052076-81-9

2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2568585
CAS No.: 1052076-81-9
M. Wt: 293.16
InChI Key: QGOICYGLOLTLMY-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2-fluorophenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: The major products are substituted piperazine derivatives.

    Oxidation: The major products are oxidized derivatives such as ketones or carboxylic acids.

    Reduction: The major products are reduced derivatives such as alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: A related compound with similar pharmacological properties.

    4-(2-Fluorophenyl)piperazine:

    2-Chloro-4-fluoroacetophenone: A structurally related compound used in organic synthesis.

Uniqueness

2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloroacetyl group and a fluorophenylpiperazine moiety makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O.ClH/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOICYGLOLTLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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